molecular formula C13H28N2 B3144045 1-Octyl-1,4-diazepane CAS No. 54256-47-2

1-Octyl-1,4-diazepane

Cat. No.: B3144045
CAS No.: 54256-47-2
M. Wt: 212.37 g/mol
InChI Key: QWPYZFDONNNPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octyl-1,4-diazepane is a versatile chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its unique structure and properties, making it valuable in various scientific research and industrial applications.

Mechanism of Action

Target of Action

1-Octyl-1,4-diazepane is a derivative of the 1,4-diazepane class of compounds . The primary targets of this class of compounds are the gamma-aminobutyric acid (GABA) receptors, which are the major inhibitory neurotransmitters in the brain . The enhancement of GABA activity results in anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .

Mode of Action

This compound, like other 1,4-diazepanes, mediates its central nervous system (CNS) depressant activity through the neurotransmitter GABA . It binds to GABA A receptors and potentiates the inhibitory action of GABA . This potentiation results in the enhancement of the inhibitory signals in the CNS, leading to the various therapeutic effects of the compound.

Biochemical Pathways

The biochemical pathways affected by this compound involve the GABAergic system . By enhancing the activity of GABA, the compound increases the inhibitory signals in the CNS. This can lead to a decrease in neuronal excitability and an increase in the threshold for seizures, thereby providing an anticonvulsant effect. Additionally, the enhancement of GABA activity can lead to anxiolytic and sedative effects.

Pharmacokinetics

Other 1,4-diazepanes, such as diazepam, have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of these compounds is further prolonged by the even longer half-life of their principal active metabolites . Similar ADME properties could be expected for this compound, but specific studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA activity. This can lead to a decrease in neuronal excitability, providing an anticonvulsant effect. Additionally, the compound can induce anxiolytic and sedative effects due to its enhancement of inhibitory signals in the CNS .

Biochemical Analysis

Biochemical Properties

1-Octyl-1,4-diazepane plays a significant role in biochemical reactions. It has been found to be involved in the enzymatic intramolecular asymmetric reductive amination process for the synthesis of chiral 1,4-diazepanes . This process involves several enantiocomplementary Imine Reductases (IREDs) that have been identified for the synthesis of chiral 1,4-diazepanes .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the enzymatic intramolecular asymmetric reductive amination process . This process involves several enantiocomplementary IREDs that have been identified for the synthesis of chiral 1,4-diazepanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyl-1,4-diazepane can be synthesized through several methods. One common approach involves the use of N-propargylamines as starting materials. The synthesis typically involves a series of reactions, including cyclization and reduction steps, to form the diazepane ring . Another method involves the use of cyclic sulfamidate and hydroxy sulfonamide building blocks, which can be converted into 1,4-diazepane scaffolds through a modular synthetic approach .

Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-1,4-diazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Octyl-1,4-diazepane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of various complex molecules.

    Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: The compound’s unique properties make it valuable in industrial processes, such as catalysis and material science.

Comparison with Similar Compounds

1-Octyl-1,4-diazepane can be compared with other similar compounds, such as:

    1,4-Oxazepane: Similar in structure but contains an oxygen atom in place of one of the nitrogen atoms.

    1,5-Diazocane: Another seven-membered ring compound with two nitrogen atoms but differs in the position of the nitrogen atoms.

Conclusion

This compound is a compound of significant interest in various scientific and industrial fields. Its unique structure, versatile reactivity, and wide range of applications make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

1-octyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-2-3-4-5-6-7-11-15-12-8-9-14-10-13-15/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPYZFDONNNPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307954
Record name 1-octyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54256-47-2
Record name NSC197218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-octyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-Octyl-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-Octyl-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-Octyl-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-Octyl-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-Octyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.